Eromycin

Description

Properties

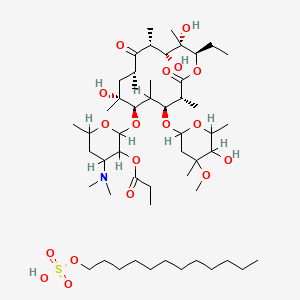

Molecular Formula |

C52H97NO18S |

|---|---|

Molecular Weight |

1056.4 g/mol |

IUPAC Name |

[4-(dimethylamino)-2-[[(3R,4S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate;dodecyl hydrogen sulfate |

InChI |

InChI=1S/C40H71NO14.C12H26O4S/c1-15-27-40(11,48)33(44)22(5)30(43)20(3)18-38(9,47)35(55-37-32(53-28(42)16-2)26(41(12)13)17-21(4)50-37)23(6)31(24(7)36(46)52-27)54-29-19-39(10,49-14)34(45)25(8)51-29;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h20-27,29,31-35,37,44-45,47-48H,15-19H2,1-14H3;2-12H2,1H3,(H,13,14,15)/t20-,21?,22+,23?,24-,25?,26?,27-,29?,31+,32?,33-,34?,35-,37?,38-,39?,40-;/m1./s1 |

InChI Key |

AWMFUEJKWXESNL-WZICQLLOSA-N |

SMILES |

CCCCCCCCCCCCOS(=O)(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O |

Isomeric SMILES |

CCCCCCCCCCCCOS(=O)(=O)O.CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H](C([C@@H]([C@H](C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Erythromycin's Action on Bacterial Protein Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the antibacterial activity of erythromycin (B1671065), a macrolide antibiotic that has been a cornerstone of clinical practice for decades. Erythromycin exerts its bacteriostatic effect by specifically targeting and inhibiting protein synthesis in susceptible bacteria. This document delves into the intricate details of its interaction with the bacterial ribosome, the kinetic parameters of this inhibition, and the primary mechanisms of bacterial resistance. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development in this critical area of antimicrobial therapy.

The Molecular Target: The 50S Ribosomal Subunit

Erythromycin's primary mode of action is the inhibition of bacterial protein synthesis.[1] This is achieved through its high-affinity binding to the 50S subunit of the bacterial 70S ribosome.[1][2] This interaction is highly specific for bacterial ribosomes, which accounts for its selective toxicity against bacteria over eukaryotic host cells. The binding site is located within the nascent peptide exit tunnel (NPET), a channel through which the elongating polypeptide chain emerges from the ribosome.[1][2]

Erythromycin binds to a specific region of the 23S ribosomal RNA (rRNA) within the NPET.[3] Key nucleotide residues in domain V of the 23S rRNA, including A2058 and A2059, are critical for this interaction through hydrophobic and van der Waals forces with erythromycin's desosamine (B1220255) sugar.[3][4] Additional interactions with nucleotides such as A2062, C2611, and G2505 further stabilize the binding of the antibiotic within the tunnel.[3]

The Mechanism of Inhibition: A Multi-faceted Approach

Erythromycin's inhibition of protein synthesis is not a simple on/off switch but rather a nuanced process that affects multiple stages of the translation elongation cycle.

Blockade of the Nascent Peptide Exit Tunnel and Inhibition of Translocation

By binding within the NPET, erythromycin creates a steric hindrance that physically obstructs the passage of the growing polypeptide chain.[2] While the initiation of protein synthesis and the formation of the first few peptide bonds can still occur, the elongation of the nascent peptide is halted once it reaches a length of approximately 6-8 amino acids and collides with the bound antibiotic.[2] This blockage of the NPET directly inhibits the translocation step of protein synthesis, where the ribosome is supposed to move one codon down the mRNA.[2] The stalled ribosome is unable to proceed, leading to a cessation of protein elongation.

Promotion of Peptidyl-tRNA Dissociation

In addition to physically blocking the exit tunnel, erythromycin can also stimulate the premature dissociation of the peptidyl-tRNA from the ribosome, a phenomenon referred to as "peptidyl-tRNA drop-off".[2][5] This premature release of the incomplete polypeptide chain further contributes to the overall inhibition of protein synthesis.

Quantitative Analysis of Erythromycin's Action

The interaction of erythromycin with the bacterial ribosome and its inhibitory effects on protein synthesis have been quantified through various biochemical and biophysical assays.

| Parameter | Organism | Value | Reference |

| Binding Stoichiometry | Escherichia coli | 1 molecule per 70S ribosome | [6] |

| Dissociation Constant (Kd) | Escherichia coli | 1.0 x 10⁻⁸ M at 24°C | [6][7] |

| Escherichia coli | 1.4 x 10⁻⁸ M at 5°C | [6][7] | |

| Forward Reaction Rate Constant (k_on) | Escherichia coli | 1.7 x 10⁷ M⁻¹min⁻¹ | [6] |

| Reverse Reaction Rate Constant (k_off) | Escherichia coli | 0.15 min⁻¹ | [6] |

Table 1: Binding Affinity and Kinetic Parameters of Erythromycin for E. coli Ribosomes.

| Parameter | Organism/System | Value | Reference |

| IC50 (Protein Synthesis Inhibition) | Staphylococcus aureus | 0.36 µg/mL | [8] |

| IC50 (GFP Synthesis Inhibition) | In vitro translation system | Varies by system | [9] |

Table 2: Inhibitory Concentrations of Erythromycin.

Visualizing the Mechanism and Experimental Workflows

To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the mechanism of action of erythromycin and the workflows of key experimental protocols.

Caption: Mechanism of erythromycin action on bacterial protein synthesis.

Caption: Workflow for a ribosome filter binding assay.

Caption: Workflow for a toeprinting (primer extension inhibition) assay.

Mechanisms of Bacterial Resistance

The clinical efficacy of erythromycin is threatened by the emergence of bacterial resistance. The two primary mechanisms of resistance are target site modification and drug efflux.

Target Site Modification

The most common mechanism of resistance involves the modification of the erythromycin binding site on the 23S rRNA.[10] This is often mediated by erythromycin ribosome methylase (Erm) enzymes, which are encoded by erm genes.[10][11] These enzymes catalyze the mono- or di-methylation of the adenine (B156593) residue at position A2058.[1] This methylation reduces the binding affinity of erythromycin to the ribosome, thereby rendering the antibiotic ineffective.[4] The expression of erm genes can be either constitutive or inducible in the presence of macrolides.[12]

Drug Efflux

Another significant resistance mechanism is the active efflux of erythromycin from the bacterial cell, which is mediated by efflux pumps.[10] The mef (macrolide efflux) genes, such as mef(A), encode for membrane-associated proteins that function as efflux pumps, actively transporting macrolides out of the cell and preventing them from reaching their ribosomal target.[13]

Caption: Primary mechanisms of bacterial resistance to erythromycin.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of erythromycin.

Ribosome Binding Assay (Filter Binding)

This assay quantifies the binding of radiolabeled erythromycin to bacterial ribosomes.

Materials:

-

Purified 70S ribosomes or 50S ribosomal subunits from the bacterial species of interest.

-

Radiolabeled [¹⁴C]-Erythromycin.

-

Binding buffer (e.g., 20 mM HEPES-KOH pH 7.5, 50 mM NH₄Cl, 10 mM MgCl₂, 0.05% Tween 20).[14]

-

Nitrocellulose filters (0.45 µm pore size).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare a series of reaction mixtures containing a fixed concentration of ribosomes (e.g., 3 nM) and varying concentrations of [¹⁴C]-Erythromycin in binding buffer.[14]

-

Incubate the mixtures at a controlled temperature (e.g., 24°C or 37°C) for a sufficient time to reach equilibrium (e.g., 2 hours).[14]

-

Filter each reaction mixture through a nitrocellulose filter under a gentle vacuum. Ribosomes and ribosome-bound erythromycin will be retained on the filter.

-

Wash the filters with cold binding buffer to remove non-specifically bound radioligand.

-

Dry the filters and place them in scintillation vials containing scintillation fluid.

-

Quantify the amount of bound [¹⁴C]-Erythromycin using a scintillation counter.

-

Analyze the data by plotting bound erythromycin versus the concentration of free erythromycin. Fit the data to a saturation binding curve to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

In Vitro Transcription-Translation (IVTT) Coupled Assay

This assay measures the inhibitory effect of erythromycin on the synthesis of a reporter protein in a cell-free system.

Materials:

-

Commercial IVTT kit (e.g., PURExpress® In Vitro Protein Synthesis Kit).

-

DNA template encoding a reporter gene (e.g., firefly luciferase or green fluorescent protein).

-

Erythromycin stock solution.

-

Method for quantifying the reporter protein (e.g., luminometer for luciferase, fluorometer for GFP).

Procedure:

-

Set up the IVTT reactions according to the manufacturer's protocol.

-

Add varying concentrations of erythromycin to the reactions. Include a no-erythromycin control.

-

Incubate the reactions at the recommended temperature (e.g., 37°C) for the specified time (e.g., 2 hours).

-

Stop the reactions and quantify the amount of synthesized reporter protein.

-

Plot the amount of synthesized protein as a percentage of the no-erythromycin control against the concentration of erythromycin.

-

Determine the IC50 value, which is the concentration of erythromycin that inhibits protein synthesis by 50%.

Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-Erythromycin Complex

This technique provides high-resolution structural information about the interaction between erythromycin and the ribosome.

Procedure:

-

Complex Formation: Incubate purified 70S ribosomes with a molar excess of erythromycin to ensure saturation of the binding site.

-

Grid Preparation: Apply a small volume of the ribosome-erythromycin complex solution to a cryo-EM grid. Blot the grid to create a thin film and rapidly plunge-freeze it in liquid ethane (B1197151) to vitrify the sample.

-

Data Collection: Collect a large dataset of images of the vitrified particles using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing: Use specialized software to perform motion correction, contrast transfer function (CTF) estimation, particle picking, 2D classification, and 3D reconstruction to generate a high-resolution electron density map of the ribosome-erythromycin complex.

-

Model Building and Refinement: Build an atomic model of the complex into the electron density map and refine it to obtain the final structure.

Toeprinting (Primer Extension Inhibition) Assay

This assay maps the precise location of ribosome stalling on an mRNA template induced by erythromycin.

Materials:

-

In vitro translation system.

-

Linearized DNA template containing the gene of interest under a suitable promoter (e.g., T7).

-

Radiolabeled DNA primer complementary to a sequence downstream of the expected stall site.

-

Reverse transcriptase.

-

dNTPs.

-

Sequencing gel apparatus.

Procedure:

-

Set up an in vitro transcription-translation reaction with the DNA template.

-

Add erythromycin to the reaction to induce ribosome stalling. A control reaction without erythromycin should be run in parallel.

-

After a suitable incubation period for translation to occur, add the radiolabeled primer and anneal it to the mRNA.

-

Initiate reverse transcription by adding reverse transcriptase and dNTPs. The reverse transcriptase will synthesize a cDNA copy of the mRNA until it encounters the stalled ribosome, at which point it will be blocked.

-

Terminate the reactions and denature the products.

-

Separate the cDNA products on a high-resolution denaturing polyacrylamide sequencing gel.

-

Visualize the radiolabeled cDNA products by autoradiography or phosphorimaging. The appearance of a specific truncated cDNA product (the "toeprint") in the erythromycin-treated sample indicates the position of the stalled ribosome.

Ethidium (B1194527) Bromide Accumulation Assay for Efflux Pump Activity

This assay assesses the activity of efflux pumps by measuring the accumulation of the fluorescent substrate ethidium bromide (EtBr).

Materials:

-

Bacterial strains to be tested.

-

Phosphate-buffered saline (PBS).

-

Ethidium bromide (EtBr).

-

Glucose (or another energy source).

-

Efflux pump inhibitor (EPI) as a positive control (e.g., carbonyl cyanide m-chlorophenyl hydrazone - CCCP).

-

Fluorometer or fluorescence plate reader.

Procedure:

-

Grow bacterial cultures to mid-log phase, then harvest and wash the cells with PBS.

-

Resuspend the cells in PBS to a standardized optical density.

-

To measure accumulation, add EtBr to the cell suspension in the presence and absence of an EPI.

-

Incubate at 37°C and measure the fluorescence over time. Increased fluorescence in the presence of the EPI indicates inhibition of efflux.

-

To measure efflux, first load the cells with EtBr in the presence of an EPI to maximize intracellular concentration.

-

Wash the cells to remove extracellular EtBr and the EPI.

-

Resuspend the cells in PBS containing glucose to energize the efflux pumps.

-

Monitor the decrease in fluorescence over time as EtBr is pumped out of the cells. A slower rate of fluorescence decrease in the presence of a test compound indicates its potential as an efflux pump inhibitor.[2]

Conclusion

Erythromycin remains a clinically important antibiotic due to its specific and potent inhibition of bacterial protein synthesis. Its mechanism of action, centered on the blockade of the nascent peptide exit tunnel within the 50S ribosomal subunit, is well-characterized. However, the continued emergence of resistance, primarily through target site modification and drug efflux, necessitates ongoing research. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to understand the nuances of erythromycin's action and to develop novel strategies to combat antibiotic resistance.

References

- 1. Structure of Erm-modified 70S ribosome reveals the mechanism of macrolide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Erythromycin binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multi-particle cryo-EM refinement with M visualizes ribosome-antibiotic complex at 3.5 Å in cells | Springer Nature Experiments [experiments.springernature.com]

- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 8. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]

- 9. Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genetic Elements Responsible for Erythromycin Resistance in Streptococci - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Novel Erythromycin Resistance Methylase Gene (ermTR) in Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Erythromycin from Saccharopolyspora erythraea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, biosynthesis, and laboratory-scale isolation of erythromycin (B1671065) from the bacterium Saccharopolyspora erythraea. It includes detailed experimental protocols, quantitative data, and visualizations of the key pathways and workflows.

Introduction: A Landmark Discovery in Antibiotics

Erythromycin, a broad-spectrum macrolide antibiotic, was first isolated in 1952 by Filipino scientist Dr. Abelardo B. Aguilar.[1][2] Dr. Aguilar, a medical representative for Eli Lilly and Company, discovered the antibiotic in soil samples from his own backyard in Iloilo, Philippines.[3] The producing microorganism was initially identified as Streptomyces erythreus, but has since been reclassified as Saccharopolyspora erythraea.[1][3][4] This discovery marked a significant advancement in the fight against bacterial infections, particularly for patients with penicillin allergies.[2][5] Eli Lilly and Company subsequently marketed the drug under the trade name Ilosone.[1][3]

Erythromycin functions by inhibiting protein synthesis in bacteria.[2] It achieves this by binding to the 50S ribosomal subunit, which is a crucial component of the bacterial ribosome responsible for translating messenger RNA into proteins.[2] This action prevents the elongation of polypeptide chains, thereby halting bacterial growth and replication.[2][5]

Biosynthesis of Erythromycin in Saccharopolyspora erythraea

The biosynthesis of erythromycin in Saccharopolyspora erythraea is a complex process orchestrated by a cluster of genes known as the ery gene cluster.[6][7] This cluster contains the genes responsible for producing the polyketide core of the molecule, as well as the enzymes required for subsequent modifications. The biosynthesis can be broadly divided into the following stages:

-

Formation of the Polyketide Core: The process begins with the synthesis of the macrolide ring, 6-deoxyerythronolide B. This is carried out by a large, multi-enzyme complex called a polyketide synthase (PKS).

-

Glycosylation: The 6-deoxyerythronolide B molecule is then glycosylated, meaning sugar molecules are attached to it. The first sugar to be added is L-mycarose.

-

Further Glycosylation: A second sugar, D-desosamine, is then added to the mycarosyl-erythronolide B intermediate.

-

Final Modification: The final step involves the biotransformation of erythromycin D to the most biologically active form, erythromycin A.[8]

The regulation of erythromycin biosynthesis is also a complex process. While the ery gene cluster itself lacks a specific regulatory gene, a key developmental regulator protein, BldD, has been shown to play a crucial role.[9][10] BldD appears to link the onset of starvation and morphological changes in the bacterium to the activation of erythromycin synthesis.[9][10]

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. HPLC as a rapid means of monitoring erythromycin and tetracycline fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Engineering the Erythromycin-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics [frontiersin.org]

- 4. Isolation and partial purification of erythromycin from alkaliphilic Streptomyces werraensis isolated from Rajkot, India - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Biogenesis and regulation of biosynthesis of erythromycins in Saccharopolyspora erythraea: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Toward Improvement of Erythromycin A Production in an Industrial Saccharopolyspora erythraea Strain via Facilitation of Genetic Manipulation with an Artificial attB Site for Specific Recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. production of Erythromycin in industries | PPTX [slideshare.net]

- 10. A key developmental regulator controls the synthesis of the antibiotic erythromycin in Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of an Antibiotic: A Technical Guide to the Chemical Structure and Synthesis of Erythromycin A

Erythromycin (B1671065) A is a macrolide antibiotic with a well-established history in treating a variety of bacterial infections. Its complex molecular architecture, characterized by a large lactone ring and appended deoxy sugars, has made it a significant target for both biosynthetic studies and total synthesis endeavors. This guide provides a detailed exploration of the chemical structure of Erythromycin A and a comprehensive overview of its landmark synthesis.

Chemical Structure of Erythromycin A

Erythromycin A is a complex natural product characterized by a 14-membered macrocyclic lactone, to which two deoxy sugars are attached.[1][2] The core structure, known as erythronolide A, is adorned with a multitude of chiral centers, bestowing upon the molecule a specific three-dimensional conformation that is crucial for its biological activity.[3][4] Standard-grade erythromycin is primarily composed of Erythromycin A, which exhibits the highest antibacterial activity among its congeners (Erythromycins B, C, and D).[5]

The two deoxy sugar moieties are L-cladinose and D-desosamine.[4] The L-cladinose is attached via a glycosidic bond to the C3 hydroxyl group of the aglycone, while the D-desosamine is linked to the C5 hydroxyl group.[3] The tertiary amine of the desosamine (B1220255) sugar imparts a basic character to the molecule, allowing for the formation of acid salts.[4]

Key functional groups present in the Erythromycin A molecule include a ketone, multiple hydroxyl groups, ether linkages, and an ester (lactone).[6] The molecule possesses a total of 18 chiral centers, leading to a vast number of possible stereoisomers.[7][8]

Key Physicochemical Properties of Erythromycin A

| Property | Value |

| Molecular Formula | C37H67NO13[3] |

| Molar Mass | 733.93 g/mol |

| Melting Point | 135-140 °C (with decomposition) |

| pKa | 8.8 (for the dimethylamino group)[1] |

| Log P (octanol/water) | 3.1[1] |

| IUPAC Name | (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-dione[5] |

Biosynthesis of Erythromycin A

The biosynthesis of Erythromycin A is a complex process carried out by the soil bacterium Saccharopolyspora erythraea.[9] The core of the molecule is assembled by a large polyketide synthase (PKS) multienzyme complex.[9][10] The biosynthesis begins with the formation of 6-deoxyerythronolide B (6-dEB), which is then hydroxylated by a P450 monooxygenase (EryF) to yield erythronolide B (EB).[11] Subsequent glycosylation with L-cladinose and D-desosamine, followed by a final hydroxylation, completes the synthesis of Erythromycin A.[11]

Total Synthesis of Erythromycin A: The Woodward Approach

The first total synthesis of Erythromycin A was a landmark achievement in organic chemistry, reported by R. B. Woodward and his group in 1981.[12][13][14] This synthesis is a testament to the power of strategic bond disconnections and the development of stereocontrolled reactions. A key feature of the Woodward synthesis was the recognition of the latent symmetry within the aglycone, which allowed for a convergent approach.[12]

The synthesis can be broadly divided into the preparation of two key fragments, their coupling, macrolactonization, and finally, the attachment of the sugar moieties.

Key Stages of the Woodward Synthesis of Erythromycin A

Caption: Key stages of the Woodward total synthesis of Erythromycin A.

Experimental Protocols

Detailed experimental protocols for the total synthesis of a molecule as complex as Erythromycin A are extensive. Below are representative procedures for key transformations, adapted from the principles of macrolide synthesis.

Representative Protocol 1: Stereoselective Aldol (B89426) Reaction for Fragment Coupling

A solution of the aldehyde fragment (1.0 equiv) in dry dichloromethane (B109758) (0.2 M) is cooled to -78 °C under an argon atmosphere. To this is added a solution of the lithium enolate of the ketone fragment (1.2 equiv), pre-formed by the reaction of the ketone with lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) at -78 °C. The reaction mixture is stirred at -78 °C for 2 hours, then quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature and the aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the aldol adduct.

Representative Protocol 2: Macrolactonization (Corey-Nicolaou Method)

To a solution of the seco-acid (1.0 equiv) in dry toluene (B28343) (0.001 M) at reflux is added a solution of 2,2'-dipyridyl disulfide (3.0 equiv) and triphenylphosphine (B44618) (3.0 equiv) in toluene over a period of 12 hours via syringe pump. The reaction mixture is maintained at reflux for an additional 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the macrolactone.

Representative Protocol 3: Glycosylation

The aglycone (1.0 equiv) and the glycosyl donor (e.g., a thioglycoside of L-cladinose, 1.5 equiv) are dissolved in dry dichloromethane (0.1 M) containing activated 4 Å molecular sieves. The mixture is stirred at room temperature for 30 minutes under an argon atmosphere, then cooled to -40 °C. A promoter, such as N-iodosuccinimide (NIS, 2.0 equiv) and a catalytic amount of triflic acid (TfOH, 0.1 equiv), is added. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (B1220275) and sodium bicarbonate. The mixture is filtered, and the filtrate is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to give the glycosylated product.

Summary

The intricate chemical structure of Erythromycin A, with its numerous stereocenters and functional groups, presents a formidable challenge that has been met by both nature's biosynthetic machinery and the ingenuity of synthetic chemists. The Woodward synthesis, in particular, remains a classic example of the art and science of total synthesis, paving the way for the preparation of novel analogs and a deeper understanding of the structure-activity relationships of this important class of antibiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Erythromycin | 114-07-8 [chemicalbook.com]

- 5. Erythromycin - Wikipedia [en.wikipedia.org]

- 6. homework.study.com [homework.study.com]

- 7. Determination of the stereochemistry of anhydroerythromycin A, the principal degradation product of the antibiotic erythromycin A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Determination of the stereochemistry of anhydroerythromycin A, the principal degradation product of the antibiotic erythromycin A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Complete biosynthesis of erythromycin A and designed analogs using E. coli as a heterologous host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. thieme-connect.com [thieme-connect.com]

- 13. synarchive.com [synarchive.com]

- 14. pubs.acs.org [pubs.acs.org]

Characterization of the Erythromycin Biosynthetic Gene Cluster: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the erythromycin (B1671065) (Ery) biosynthetic gene cluster, a cornerstone in the study and production of this clinically significant macrolide antibiotic. Erythromycin is produced by the soil bacterium Saccharopolyspora erythraea, and its biosynthesis is orchestrated by a large, well-characterized gene cluster. Understanding the genetic and biochemical intricacies of this cluster is paramount for rational strain improvement and the generation of novel erythromycin analogs. This document outlines the core components of the ery gene cluster, presents key quantitative data, details essential experimental protocols, and provides visual representations of the biosynthetic and regulatory pathways.

The Erythromycin Biosynthetic Gene Cluster: Core Components

The erythromycin biosynthetic gene cluster in Saccharopolyspora erythraea is a contiguous region of DNA, approximately 65 kb in length, that encodes all the necessary enzymatic machinery for the synthesis of erythromycin A.[1] The genes can be broadly categorized into those responsible for the polyketide backbone synthesis, the biosynthesis and attachment of deoxysugars, and subsequent modification reactions.

| Gene(s) | Function | Reference(s) |

| eryA (I, II, III) | Encodes the 6-deoxyerythronolide B synthase (DEBS), a modular type I polyketide synthase (PKS) responsible for assembling the 14-membered macrolactone ring, 6-deoxyerythronolide B (6-dEB), from one propionyl-CoA and six methylmalonyl-CoA units. | [2] |

| eryB (II, III, IV, V, VI, VII) | Involved in the biosynthesis of the deoxysugar L-mycarose and its attachment to the macrolactone ring. | [2][3] |

| eryC (I, II, III, IV, V, VI) | Involved in the biosynthesis of the deoxysugar D-desosamine and its attachment to the macrolactone ring. | [2][3] |

| eryF | Encodes a cytochrome P450 hydroxylase that catalyzes the C-6 hydroxylation of 6-dEB to form erythronolide B (EB). | [2][4] |

| eryG | Encodes an S-adenosyl-L-methionine (SAM)-dependent methyltransferase responsible for the C-3" O-methylation of the mycarose (B1676882) moiety. | [2] |

| eryK | Encodes a cytochrome P450 hydroxylase that catalyzes the C-12 hydroxylation of the macrolactone ring. | [2][5] |

| ermE | Encodes an rRNA methylase that confers resistance to erythromycin in the producing organism. | [2] |

| eryBI | Encodes a putative β-glucosidase; not essential for erythromycin A biosynthesis. | [2] |

| orf5 | Encodes a putative type II thioesterase. | [2] |

Quantitative Data: Enhancing Erythromycin Production

Genetic engineering and process optimization have been instrumental in significantly increasing erythromycin titers. The following table summarizes selected studies demonstrating yield improvements through various strategies.

| Strain / Modification | Production Improvement | Reference |

| S. erythraea with chromosomal integration of the Vitreoscilla hemoglobin gene (vhb) | ~70% increase in final erythromycin titer compared to the parent industrial strain. | [6][7] |

| S. erythraea with CRISPR/Cas9-mediated multi-locus promoter engineering of key limiting ery genes | 2.8- to 6.0-fold improvement in erythromycin production compared to the wild-type strain. | [8] |

| Deletion of the putative regulatory gene SACE_5599 in an industrial high-producing strain | 37% decrease in erythromycin yield, indicating its positive regulatory role. | [9] |

| Overexpression of the developmental regulator BldD in S. erythraea | Increased erythromycin production. | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the characterization of the erythromycin biosynthetic gene cluster.

PCR Amplification of ery Genes

Objective: To amplify specific genes within the ery cluster for subsequent cloning, sequencing, or gene disruption experiments.

Protocol:

-

Template DNA Preparation: Isolate high-quality genomic DNA from S. erythraea using a standard actinomycete genomic DNA extraction protocol.

-

Primer Design: Design forward and reverse primers (typically 20-30 nucleotides in length) specific to the target ery gene. Ensure primers have a melting temperature (Tm) of 55-65°C and a GC content of 50-60%. Add restriction sites to the 5' ends of the primers if cloning is intended.

-

PCR Reaction Mixture (50 µL):

-

10X PCR Buffer: 5 µL

-

10 mM dNTPs: 1 µL

-

Forward Primer (10 µM): 2 µL

-

Reverse Primer (10 µM): 2 µL

-

Taq DNA Polymerase (5 U/µL): 0.5 µL

-

Template DNA (50-100 ng): 1 µL

-

Nuclease-free water: to 50 µL

-

-

PCR Cycling Conditions:

-

Initial Denaturation: 95°C for 5 minutes

-

30 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

-

Extension: 72°C for 1 minute per kb of the target gene

-

-

Final Extension: 72°C for 10 minutes

-

-

Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the amplification of a fragment of the expected size.

Gene Disruption in Saccharopolyspora erythraea via Homologous Recombination

Objective: To create a knockout mutant of a specific ery gene to study its function.

Protocol:

-

Construct a Disruption Cassette:

-

Amplify the upstream and downstream flanking regions (approximately 1-1.5 kb each) of the target gene using PCR.

-

Clone the upstream and downstream fragments on either side of an antibiotic resistance gene (e.g., apramycin (B1230331) resistance, apr).

-

The entire construct (upstream flank - resistance gene - downstream flank) should be cloned into a temperature-sensitive E. coli-Streptomyces shuttle vector that cannot replicate in S. erythraea.

-

-

Transformation into S. erythraea:

-

Introduce the disruption plasmid into S. erythraea protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation or by conjugation from an E. coli donor strain.

-

-

Selection for Single Crossover Events:

-

Plate the transformed cells on a medium containing the selection antibiotic at a permissive temperature for plasmid replication.

-

Colonies that grow are single-crossover integrants where the entire plasmid has integrated into the chromosome via homologous recombination at either the upstream or downstream flanking region.

-

-

Selection for Double Crossover Events:

-

Culture the single-crossover integrants in a non-selective medium for several rounds of sporulation to facilitate the second crossover event.

-

Plate the spores on a medium containing the selection antibiotic and also on a medium without the antibiotic.

-

Replica-plate the colonies to identify those that are resistant to the antibiotic but have lost the vector-conferred resistance (if any), indicating a double crossover event has occurred, replacing the target gene with the resistance cassette.

-

-

Confirmation: Confirm the gene disruption by PCR using primers that flank the target gene and Southern blot analysis.

HPLC Analysis of Erythromycin Production

Objective: To quantify the production of erythromycin A and its precursors/analogs in fermentation broths.

Protocol:

-

Sample Preparation:

-

Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Adjust the pH of the supernatant to 8.5 with a suitable buffer.

-

Extract the erythromycin from the supernatant with an equal volume of a solvent such as ethyl acetate.

-

Evaporate the organic solvent to dryness and redissolve the residue in the mobile phase.

-

Filter the sample through a 0.45 µm filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile, methanol, 0.2 M ammonium (B1175870) acetate, and water (e.g., 45:10:10:35 v/v/v/v), with the pH adjusted to 7.0.

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Column Temperature: 60-70°C.

-

Detection: UV at 215 nm.

-

Injection Volume: 20-50 µL.

-

-

Quantification: Prepare a standard curve using known concentrations of pure erythromycin A. Compare the peak areas of the samples to the standard curve to determine the concentration of erythromycin.

Visualizations of Pathways and Workflows

Erythromycin Biosynthetic Pathway

Caption: Simplified overview of the erythromycin A biosynthetic pathway.

Regulatory Network of Erythromycin Biosynthesis

Caption: Key transcriptional regulators of the erythromycin gene cluster.

Experimental Workflow for HPLC Analysis

Caption: General workflow for the preparation and analysis of erythromycin samples by HPLC.

References

- 1. researchgate.net [researchgate.net]

- 2. Transcriptional Organization of the Erythromycin Biosynthetic Gene Cluster of Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sequencing and mutagenesis of genes from the erythromycin biosynthetic gene cluster of Saccharopolyspora erythraea that are involved in L-mycarose and D-desosamine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An erythromycin derivative produced by targeted gene disruption in Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Improved erythromycin production in a genetically engineered industrial strain of Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The In Vivo Journey of Erythromycin: A Deep Dive into its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Erythromycin (B1671065), a macrolide antibiotic first identified in 1952, has a long history in treating a variety of bacterial infections.[1] Beyond its antimicrobial properties, it also exhibits anti-inflammatory and immunomodulatory effects.[1][2] This technical guide provides an in-depth exploration of the in vivo pharmacokinetics and metabolism of erythromycin, crucial for understanding its therapeutic efficacy and potential drug interactions.

Pharmacokinetic Profile

The journey of erythromycin in the body is characterized by its absorption, distribution, metabolism, and excretion (ADME). The following tables summarize the key quantitative pharmacokinetic parameters of erythromycin.

Table 1: Key Pharmacokinetic Parameters of Erythromycin

| Parameter | Value | Conditions |

| Bioavailability | 30% - 65% | Dependent on the ester type.[3] |

| Time to Peak Plasma Concentration (Tmax) | ~3 hours | For a 250 mg delayed-release capsule.[4] |

| 4 hours | When taken with meals.[1][2] | |

| 1.2 hours | For a 500mg oral dose.[5] | |

| Peak Plasma Concentration (Cmax) | 1.13 - 1.68 µg/mL | After a single 250 mg delayed-release capsule.[4] |

| 1.8 µg/L | Not specified.[5] | |

| Elimination Half-Life | 1.5 - 2.0 hours | In subjects with normal renal function.[1][2][3] |

| 5 - 6 hours | In patients with end-stage renal disease.[3] | |

| Protein Binding | 70% - 90% | Largely bound to plasma proteins.[4][6] |

| Volume of Distribution (Vd) | 0.9 - 1.5 L/kg | Not specified.[6] |

Table 2: Influence of Administration Route and Formulation on Pharmacokinetics

| Formulation/Route | Key Findings |

| Oral Administration | Erythromycin is susceptible to inactivation by gastric acid, necessitating enteric-coated or ester formulations for oral delivery.[1][2][3] Optimal absorption is achieved under fasting conditions.[1][2][7] |

| Intravenous Administration | The biological half-life in serum is approximately 2 hours in individuals with normal renal function.[8] |

| Erythromycin Estolate vs. Ethylsuccinate (in infants) | The estolate form results in higher peak serum concentrations and has longer absorption and elimination half-lives compared to the ethylsuccinate form.[9] |

Metabolism of Erythromycin

Erythromycin is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) enzyme system.

Table 3: Erythromycin Metabolism Details

| Aspect | Description |

| Primary Site of Metabolism | Liver.[1][2][10] |

| Primary Metabolic Pathway | N-demethylation.[1][2][11] |

| Key Enzyme Involved | Cytochrome P450 3A4 (CYP3A4).[1][2][3][12] |

| Metabolites | The primary metabolite is N-desmethylerythromycin.[13] Anhydroerythromycin is another metabolite formed, particularly in acidic conditions, which is a potent inhibitor of CYP3A4.[14] |

| Excretion | Primarily excreted in the bile.[1][2][3][4] A small percentage (less than 5% of an oral dose) is excreted in the active form in the urine.[4][7] |

Experimental Protocols

Understanding the pharmacokinetics of erythromycin relies on robust experimental methodologies. Below are outlines of common protocols used in preclinical and clinical studies.

Protocol 1: Murine Pharmacokinetic Study of Erythromycin Ethylsuccinate

-

Animal Model: FVB inbred or albino mice are commonly used.[15]

-

Drug Formulation and Administration: Erythromycin ethylsuccinate is typically prepared as a suspension in a vehicle like phosphate-buffered saline (PBS) and administered via oral gavage.[15] Dosages can range from 50 mg/kg to 900 mg/kg.[15]

-

Blood Sampling: Blood samples are collected at various time points post-administration from sites like the retro-orbital plexus.[16]

-

Sample Analysis: The concentration of erythromycin in plasma or serum is determined using methods such as:

-

Microbiological Assay: This method uses the inhibition of a susceptible bacterial strain (e.g., Sarcina lutea) to quantify the active drug concentration.[15]

-

High-Performance Liquid Chromatography (HPLC) and HPLC-Tandem Mass Spectrometry (HPLC-MS/MS): These are highly sensitive and specific methods for quantifying erythromycin and its metabolites in biological samples.[15] Sample preparation often involves protein precipitation followed by liquid-liquid or solid-phase extraction.[15]

-

Protocol 2: Human Pharmacokinetic Study of Oral Erythromycin

-

Study Design: An open-label, single-dose, randomized, crossover study design is often employed.

-

Subjects: Healthy male volunteers are typically recruited.

-

Drug Administration: A single oral dose of an erythromycin formulation (e.g., 400 mg erythromycin ethylsuccinate suspension) is administered with water after an overnight fast.

-

Blood Sampling: Venous blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 10 hours) after drug administration.

-

Sample Processing and Analysis: Serum is separated from blood samples and stored frozen. Erythromycin concentrations are determined using a validated analytical method, such as a microbiological assay or LC-MS/MS. For ester forms like ethylsuccinate, a hydrolysis step is required to convert the ester to the active base before analysis.

Visualizing the Pathways and Processes

The following diagrams illustrate the key pathways and workflows related to erythromycin's pharmacokinetics and metabolism.

Figure 1: Overview of Erythromycin ADME Pathway.

Figure 2: Erythromycin's Inhibition of CYP3A4 and Drug Interactions.

Figure 3: Experimental Workflow for a Murine Pharmacokinetic Study.

Conclusion

A thorough understanding of the pharmacokinetics and metabolism of erythromycin is paramount for its effective and safe use. Its susceptibility to gastric acid, extensive hepatic metabolism via CYP3A4, and potential for drug-drug interactions are critical considerations in clinical practice and drug development. The methodologies outlined provide a framework for continued research to further elucidate the in vivo behavior of this important antibiotic.

References

- 1. longdom.org [longdom.org]

- 2. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Erythromycin - Wikipedia [en.wikipedia.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Pharmacokinetics of intravenous erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of erythromycin ethylsuccinate and estolate in infants under 4 months of age - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. fisheriesjournal.com [fisheriesjournal.com]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. benchchem.com [benchchem.com]

- 16. ijrmps.com [ijrmps.com]

Erythromycin: A Comprehensive Technical Guide to Solubility and Stability in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Erythromycin (B1671065) in various solvents. Erythromycin, a macrolide antibiotic, is a critical compound in both clinical practice and pharmaceutical research. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for developing effective formulations, ensuring accurate experimental results, and optimizing its therapeutic efficacy. This document consolidates key data, outlines experimental methodologies, and illustrates degradation pathways to serve as an essential resource for professionals in the field.

Erythromycin Solubility

Erythromycin is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which is characterized by low aqueous solubility and high permeability.[1] Its solubility is significantly influenced by the choice of solvent, temperature, and pH.

Qualitative Solubility Profile

Erythromycin exhibits a wide range of solubility across different solvents. It is generally described as very slightly soluble in water, while being freely soluble in many organic solvents.[2][3]

Table 1: Qualitative Solubility of Erythromycin in Various Solvents

| Solvent | Qualitative Solubility | Source(s) |

| Water | Very slightly soluble, poorly soluble, sparingly soluble | [1][2][3][4] |

| Ethanol (B145695) | Soluble, freely soluble | [1][3][4][5][6] |

| Methanol | Soluble, easily soluble | [1][4] |

| Acetone | Freely soluble | [2][3][6] |

| Chloroform | Soluble | [2][3] |

| Diethyl Ether | Soluble | [3] |

| Ethyl Acetate | Freely soluble | [2][6] |

| Acetonitrile | Freely soluble | [2][6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1][4][5] |

| Dimethylformamide (DMF) | Soluble | [1][5] |

| Amyl Acetate | Moderately soluble | |

| Propylene Glycol | Soluble (in formulations) | [7] |

Quantitative Solubility Data

The following tables summarize the quantitative solubility of Erythromycin in various solvents at different temperatures. It is important to note that reported values can vary between studies due to different experimental conditions and methodologies.

Table 2: Quantitative Solubility of Erythromycin in Common Organic Solvents

| Solvent | Temperature (°C) | Solubility | Source(s) |

| Ethanol | Not Specified | ~30 mg/mL | [5] |

| Ethanol | Not Specified | 50 mg/mL | [6] |

| Ethanol | Not Specified | 30 - 136 mg/mL | [1] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~15 mg/mL | [5] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 15 - 252 mg/mL | [1] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | [8] |

| Dimethylformamide (DMF) | Not Specified | ~15 mg/mL | [1][5] |

| Methanol | >25 | >40 mg/mL | [9] |

| 2 M HCl | Not Specified | 50 mg/mL |

Table 3: Quantitative Solubility of Erythromycin in Aqueous Systems

| Solvent System | Temperature (°C) | Solubility | Source(s) |

| Water | Not Specified | ~2 mg/mL | [2][3] |

| Water | Not Specified | 0.15 - 3 mg/mL | [1] |

| Water | 25 | 1.5 ± 0.2 mg/mL | [9] |

| Phosphate Buffered Saline (PBS), pH 7.4 | 25 | 1.6 ± 0.4 mg/mL | [9] |

| Acetate Buffer, pH 5.0 | 25 | 15 mg/mL | [9] |

| 1:1 Ethanol:PBS (pH 7.2) | Not Specified | ~0.5 mg/mL | [5] |

The solubility of Erythromycin A dihydrate has been shown to increase with temperature in solvents such as ethanol, propan-2-ol, methanol, acetone, and chloroform.[10] Acetone, in particular, demonstrates a significant temperature-dependent solubility, making it a suitable solvent for crystallization processes.[10] In acetone-water mixtures, the solubility of Erythromycin A dihydrate generally decreases with an increasing water content at a fixed temperature.[10][11]

Erythromycin Stability

The stability of Erythromycin in solution is a critical factor, as it is prone to degradation under certain conditions, particularly in aqueous solutions. The primary factors influencing its stability are pH and the presence of water.[12]

pH-Dependent Stability

The degradation of Erythromycin is highly dependent on the pH of the solution.[13][14]

-

Acidic Conditions: Erythromycin is extremely sensitive to acidic conditions, leading to rapid inactivation.[15][16] In acidic solutions, it undergoes intramolecular dehydration to form anhydroerythromycin A, which is in equilibrium with erythromycin A enol ether.[13][15][16] Both of these degradation products are antibacterially inactive.[15][16] The actual degradation pathway involves the slow loss of the cladinose (B132029) sugar from the Erythromycin molecule.[15][16]

-

Weakly Alkaline Conditions: In weakly alkaline solutions, the lactone ring of Erythromycin can be hydrolyzed.[13] This is followed by translactonization and internal dehydration to form pseudoerythromycin A enol ether.[13]

A predictive model for the degradation kinetics of Erythromycin A in aqueous solutions as a function of pH in the range of 3.0-10.0 has been developed.[13][14]

Stability in Different Solvents

The presence of water significantly impacts the stability of Erythromycin.[12] The use of co-solvents like dimethyl isosorbide (B1672297) has been investigated to improve stability.[12] Stock solutions of Erythromycin in organic solvents like ethanol are generally more stable than aqueous solutions.[6] It is often recommended to prepare fresh aqueous solutions and not to store them for more than a day.[5] For long-term storage, stock solutions in solvents like ethanol or DMSO should be stored at low temperatures (e.g., 2-8°C or -20°C).[5][6]

Experimental Protocols

The following sections provide generalized experimental protocols for determining the solubility and stability of Erythromycin. These are based on commonly employed methodologies in pharmaceutical sciences.

Protocol for Determining Equilibrium Solubility

This protocol describes the isothermal shake-flask method, a common technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of Erythromycin in a specific solvent at a controlled temperature.

Materials:

-

Erythromycin powder

-

Selected solvent(s)

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation: Prepare a stock solution of Erythromycin of known concentration in a suitable solvent for HPLC analysis. Create a calibration curve by preparing a series of dilutions of the stock solution and analyzing them by HPLC.

-

Sample Preparation: Add an excess amount of Erythromycin powder to a series of vials.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaking incubator set to the desired temperature. Allow the samples to shake for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For fine suspensions, centrifuge the samples at a high speed to pellet the excess solid.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Filter the collected supernatant through a syringe filter. Dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the HPLC calibration curve.

-

HPLC Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of Erythromycin.

-

Calculation: Calculate the solubility of Erythromycin in the solvent using the determined concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.

Protocol for Stability-Indicating HPLC Method

This protocol outlines a general procedure for assessing the stability of Erythromycin in a given solvent system over time.

Objective: To monitor the degradation of Erythromycin and quantify the remaining active compound over time under specific storage conditions.

Materials:

-

Erythromycin

-

Solvent system for the stability study

-

HPLC system with a photodiode array (PDA) or UV-Vis detector

-

A suitable HPLC column (e.g., C18)

-

Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

-

pH meter

-

Temperature-controlled storage chambers (e.g., incubators, ovens)

-

Volumetric flasks, pipettes, and autosampler vials

Procedure:

-

Method Development and Validation:

-

Develop an HPLC method capable of separating Erythromycin from its potential degradation products.

-

Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products and demonstrate the specificity and stability-indicating nature of the method. The peak purity of the Erythromycin peak should be assessed using a PDA detector.

-

Validate the HPLC method according to ICH guidelines for parameters such as accuracy, precision, linearity, range, and robustness.

-

-

Stability Study Setup:

-

Prepare a solution of Erythromycin of known concentration in the desired solvent system.

-

Dispense the solution into multiple vials for storage under different conditions (e.g., different temperatures, light exposure).

-

-

Time-Point Sampling:

-

At specified time intervals (e.g., 0, 1, 3, 7, 14, 30 days), withdraw a sample from each storage condition.

-

-

Sample Analysis:

-

Analyze the samples directly or after appropriate dilution using the validated stability-indicating HPLC method.

-

-

Data Analysis:

-

Quantify the concentration of Erythromycin remaining at each time point by comparing the peak area to a calibration curve of a reference standard.

-

Calculate the percentage of Erythromycin remaining relative to the initial concentration (time zero).

-

Plot the percentage of remaining Erythromycin versus time to determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant and half-life (t₁/₂).

-

Visualization of Key Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the degradation pathways of Erythromycin and a general experimental workflow.

Caption: Degradation pathways of Erythromycin under acidic and weakly alkaline conditions.

Caption: A generalized experimental workflow for determining the solubility and stability of a pharmaceutical compound.

This guide provides a foundational understanding of Erythromycin's solubility and stability. For specific applications, it is crucial to consult primary literature and perform experimental verification under the conditions relevant to your research or product development.

References

- 1. benchchem.com [benchchem.com]

- 2. Erythromycin - LKT Labs [lktlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. carlroth.com [carlroth.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. EP0010437B1 - Stable erythromycin solution and process therefor - Google Patents [patents.google.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Investigation on the chemical stability of erythromycin in solutions using an optimization system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

The Anti-inflammatory and Immunomodulatory Properties of Erythromycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065), a macrolide antibiotic traditionally used for its bacteriostatic properties, has garnered significant attention for its potent anti-inflammatory and immunomodulatory effects. These non-antimicrobial functions are observed at sub-therapeutic concentrations and are central to its efficacy in treating chronic inflammatory diseases such as diffuse panbronchiolitis, chronic sinusitis, and asthma.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms underpinning Erythromycin's anti-inflammatory and immunomodulatory activities, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanisms of Action

Erythromycin exerts its anti-inflammatory and immunomodulatory effects through a multi-faceted approach, primarily by:

-

Inhibiting the NF-κB Signaling Pathway: A cornerstone of its anti-inflammatory action, Erythromycin interferes with the nuclear factor-kappa B (NF-κB) signaling cascade, a critical regulator of pro-inflammatory gene expression.[1][2][3][4][5]

-

Upregulating Developmental Endothelial Locus-1 (DEL-1): Erythromycin has been shown to increase the expression of DEL-1, an endogenous inhibitor of leukocyte adhesion, thereby limiting neutrophil infiltration into inflamed tissues.[1][2][6]

-

Modulating Cytokine Production: It selectively suppresses the production of pro-inflammatory cytokines while in some contexts, it may influence the levels of anti-inflammatory cytokines.

-

Inhibiting Neutrophil Migration and Activity: Erythromycin can directly and indirectly reduce the migration and activation of neutrophils, key effector cells in the inflammatory response.

-

Affecting T-Lymphocyte Proliferation: The macrolide has demonstrated the ability to modulate T-cell proliferation, a key process in the adaptive immune response.[7][8]

Data Presentation

The following tables summarize the quantitative effects of Erythromycin on various inflammatory and immune parameters.

Table 1: Effect of Erythromycin on Cytokine Production

| Cytokine | Cell Type | Stimulus | Erythromycin Concentration | Inhibition (%) | Reference |

| IL-8 | Human Bronchial Epithelial Cells | IL-1α | 10⁻⁶ M | 25.0 ± 5.67 | [9][10] |

| IL-8 | Human Bronchial Epithelial Cells | PMA | 10⁻⁶ M | 42.2 ± 5.5 | |

| IL-8 | Human Bronchial Epithelial Cells | H. influenzae endotoxin | 0.1-10 µg/mL | Significant | [11] |

| IL-6 | Human Bronchial Epithelial Cells | H. influenzae endotoxin | 0.1-10 µg/mL | Significant | [11] |

| sICAM-1 | Human Bronchial Epithelial Cells | H. influenzae endotoxin | 0.1-10 µg/mL | Significant | [11] |

Table 2: Effect of Erythromycin on Neutrophil Function

| Parameter | Assay | Chemoattractant | Erythromycin Concentration | Effect | Reference |

| Migration | Boyden Chamber | fMLP | Not specified | No direct effect | [12] |

| Migration | In vivo (LPS-induced) | LPS | 30 mg/kg/day for 1 week | Reduced neutrophil count by 59% | [11] |

| NADPH Oxidase Activity | Whole-cell system | PMA | 0.7 mM (IC50) | Inhibition | [13] |

| NADPH Oxidase Activity | Cell-free system | SDS | 0.2 mM (IC50) | Inhibition | [13] |

Table 3: Effect of Erythromycin on T-Lymphocyte Proliferation

| Mitogen | Assay | Erythromycin Treatment | Effect on Stimulation Index (SI) | Reference |

| Concanavalin A (Con A) | [³H]thymidine incorporation | 400 mg/day for 6 months | Significantly lower SI | [7] |

| Phytohemagglutinin (PHA) | [³H]thymidine incorporation | 400 mg/day for 6 months | No significant difference in SI | [7] |

| Not Specified | MTT Assay | 30-100 µg/mL | Marked inhibition of proliferation | [8] |

Experimental Protocols

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol outlines a common method for assessing the effect of Erythromycin on neutrophil migration.

1. Isolation of Human Neutrophils:

-

Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Isolate neutrophils using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation to separate them from other blood components.[8]

-

Perform a quality check of the isolated neutrophils using flow cytometry with a neutrophil-specific marker like anti-CD15.[6]

2. Boyden Chamber Setup:

-

Use a 96-well Boyden chamber with a polycarbonate membrane (typically 3-5 µm pore size).

-

Add the chemoattractant (e.g., fMLP or IL-8) to the lower wells of the chamber.[14]

-

In the upper wells, add the isolated neutrophil suspension (e.g., 2 x 10⁶ cells/mL) that has been pre-incubated with various concentrations of Erythromycin or a vehicle control.[14]

3. Incubation and Quantification:

-

Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for a specified time (e.g., 60-90 minutes) to allow for cell migration.[8]

-

After incubation, quantify the migrated cells. This can be done by:

T-Lymphocyte Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to measure the effect of Erythromycin on T-cell proliferation.

1. Cell Preparation and Seeding:

-

Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁵ to 1 x 10⁶ cells/well).

2. Stimulation and Treatment:

-

Add a mitogen such as Phytohemagglutinin (PHA) or Concanavalin A (Con A) to stimulate T-cell proliferation.[7]

-

Concurrently, treat the cells with various concentrations of Erythromycin or a vehicle control.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for a period of 48 to 72 hours.

3. MTT Assay:

-

Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours.

-

Metabolically active, proliferating cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add a solubilization solution (e.g., acidified isopropanol (B130326) or SDS in DMF) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable, proliferating cells.

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Erythromycin.

NF-κB Signaling Pathway Inhibition by Erythromycin

Caption: Erythromycin inhibits the NF-κB signaling pathway.

DEL-1 Upregulation Signaling Pathway by Erythromycin

Caption: Erythromycin upregulates DEL-1 expression.

Conclusion

The anti-inflammatory and immunomodulatory properties of Erythromycin are well-documented and offer a therapeutic avenue for a range of chronic inflammatory conditions, independent of its antimicrobial activity. Its ability to modulate key signaling pathways such as NF-κB and upregulate protective molecules like DEL-1 underscores its potential as a targeted immunomodulatory agent. Further research focusing on elucidating the precise molecular interactions and exploring the full spectrum of its effects on the immune system will be crucial for optimizing its clinical use and for the development of novel anti-inflammatory therapies.

References

- 1. JCI Insight - Erythromycin inhibits neutrophilic inflammation and mucosal disease by upregulating DEL-1 [insight.jci.org]

- 2. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of anti-inflammatory action of erythromycin in human bronchial epithelial cells: possible role in the signaling pathway that regulates nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. criver.com [criver.com]

- 7. Effect of long-term and low-dose administration of erythromycin on proliferation of T lymphocytes stimulated with mitogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Erythromycin modulates IL-8 expression in normal and inflamed human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atsjournals.org [atsjournals.org]

- 11. Effect of erythromycin on Haemophilus influenzae endotoxin-induced release of IL-6, IL-8 and sICAM-1 by cultured human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Erythromycin does not directly affect neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Erythromycin reduces neutrophils and neutrophil-derived elastolytic-like activity in the lower respiratory tract of bronchiolitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Erythromycin inhibits transcriptional activation of NF-kappaB, but not NFAT, through calcineurin-independent signaling in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Erythromycin's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide

Erythromycin (B1671065), a macrolide antibiotic, has long been a significant agent in the therapeutic arsenal (B13267) against infections caused by Gram-positive bacteria.[1][2] This guide offers a comprehensive technical overview of erythromycin's in vitro activity against key Gram-positive pathogens, intended for researchers, scientists, and drug development professionals. It details the antibiotic's mechanism of action, presents quantitative susceptibility data, outlines relevant experimental protocols, and illustrates the primary mechanisms of bacterial resistance.

Mechanism of Action

Erythromycin exerts its bacteriostatic effect by inhibiting protein synthesis.[1][3][4] It binds specifically to the 50S subunit of the bacterial ribosome, interfering with the translocation step of protein synthesis.[5][6][7] This action prevents the peptide chain from elongating, which halts bacterial growth and replication.[7] While primarily bacteriostatic, erythromycin can exhibit bactericidal activity at higher concentrations or against highly susceptible organisms.[1][7]

Caption: Erythromycin binds to the 50S ribosomal subunit, blocking peptide translocation.

Quantitative Spectrum of Activity

The clinical utility of erythromycin is determined by the susceptibility of the target organism, which is quantitatively measured by its Minimum Inhibitory Concentration (MIC). The following table summarizes the in vitro activity of erythromycin against key Gram-positive bacteria, presenting MIC₅₀ and MIC₉₀ values, which represent the concentration required to inhibit 50% and 90% of tested isolates, respectively.

| Gram-Positive Bacterium | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | CLSI Breakpoint (S/I/R) (µg/mL) | EUCAST Breakpoint (S/R) (µg/mL) |

| Staphylococcus aureus | 0.5 | >2 | ≤0.5 / 1-4 / ≥8 | ≤1 / >2 |

| Streptococcus pneumoniae | 0.06 | 16 | ≤0.25 / 0.5 / ≥1 | ≤0.25 / >0.5 |

| Streptococcus pyogenes | 0.06 | 0.25 | ≤0.25 / 0.5 / ≥1 | ≤0.25 / >0.5 |

| Listeria monocytogenes | 0.12 | 0.25 | ≤0.25 / - / - | ≤1 / >1 |

| Corynebacterium diphtheriae | ≤0.015 | 0.06 | ≤1.0 / - / - | ≤0.125 / >0.125 |

Note: Breakpoint values are subject to change and may vary based on the specific testing guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Data compiled from multiple sources.[1][8][9][10]

Experimental Protocols for Susceptibility Testing

The determination of erythromycin's activity against Gram-positive bacteria is primarily accomplished through standardized antimicrobial susceptibility testing (AST) methods.

Broth Microdilution Method

This is a common method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Methodology:

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[11]

-

Serial Dilution: Erythromycin is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a microtiter plate.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only) are included.

-

Incubation: The plate is incubated at 35°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is recorded as the lowest concentration of erythromycin that completely inhibits visible growth of the organism.[11] For bacteriostatic antibiotics like erythromycin, pinpoint growth at the bottom of the well may be disregarded.[11]

Caption: A generalized workflow for determining Minimum Inhibitory Concentration (MIC).

Kirby-Bauer Disk Diffusion

This method assesses the susceptibility of bacteria to an antibiotic-impregnated paper disk.

Methodology:

-

Plate Preparation: A Mueller-Hinton agar (B569324) plate is uniformly inoculated with the bacterial suspension (adjusted to a 0.5 McFarland standard).

-

Disk Application: A paper disk containing a standardized amount of erythromycin (e.g., 15 µg) is placed on the agar surface.

-

Incubation: The plate is incubated at 35°C for 16-20 hours.

-

Result Interpretation: The diameter of the zone of growth inhibition around the disk is measured. This diameter is then compared to established zone size breakpoints by organizations like CLSI to determine if the organism is susceptible, intermediate, or resistant.

Mechanisms of Resistance in Gram-Positive Bacteria

Bacterial resistance to erythromycin has become a significant clinical challenge. The two principal mechanisms of resistance in Gram-positive cocci are target site modification and active efflux.[1][12][13]

-

Target Site Modification: This is the most common mechanism and typically confers high-level resistance.[1][12] It is mediated by erm (erythromycin ribosome methylase) genes, which produce methyltransferase enzymes.[1][12] These enzymes add one or two methyl groups to the 23S rRNA component of the 50S ribosomal subunit.[1] This methylation alters the binding site for erythromycin, reducing its affinity and rendering the antibiotic ineffective.[1] This mechanism often results in cross-resistance to other macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).[1]

-

Active Efflux: This mechanism is mediated by genes such as mef (macrolide efflux).[12] These genes code for a membrane-bound efflux pump that actively transports erythromycin out of the bacterial cell, preventing it from reaching its ribosomal target.[12] Efflux-mediated resistance is typically of a lower level compared to target site modification.[12]

Caption: Primary erythromycin resistance mechanisms in Gram-positive bacteria.

Conclusion

Erythromycin remains an important antibiotic for treating various Gram-positive infections. Its activity is well-characterized, with a clear mechanism of action centered on the inhibition of protein synthesis. However, the prevalence of resistance, primarily through target site modification and active efflux, necessitates careful susceptibility testing to guide its effective clinical use. The standardized protocols for MIC determination are crucial for monitoring susceptibility trends and informing therapeutic decisions. For drug development professionals, understanding these foundational aspects of erythromycin's interaction with Gram-positive bacteria is essential for the innovation of new antimicrobial agents that can overcome existing resistance mechanisms.

References

- 1. benchchem.com [benchchem.com]

- 2. Erythromycin: a microbial and clinical perspective after 30 years of clinical use (2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Erythromycin - Wikipedia [en.wikipedia.org]

- 4. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. What is the mechanism of Erythromycin? [synapse.patsnap.com]

- 7. laboratorynotes.com [laboratorynotes.com]

- 8. cejph.szu.cz [cejph.szu.cz]

- 9. researchgate.net [researchgate.net]

- 10. Emerging Treatment Options for Infections by Multidrug-Resistant Gram-Positive Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Macrolide resistance mechanisms in Gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Resistance mechanisms of Gram-positive bacteria - ProQuest [proquest.com]

In Vitro Activity of Erythromycin Against Atypical Pathogens: A Technical Guide

December 19, 2025

Executive Summary

Erythromycin (B1671065), a macrolide antibiotic, has long been a cornerstone in the treatment of infections caused by atypical pathogens, which lack a traditional peptidoglycan cell wall and are therefore intrinsically resistant to beta-lactam antibiotics.[1][2] This technical guide provides a comprehensive overview of the in vitro activity of erythromycin against key atypical respiratory pathogens: Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila. The document details the mechanism of action of erythromycin, presents quantitative susceptibility data, and outlines the experimental protocols for determining in vitro activity. Visualizations of the mechanism of action and experimental workflows are provided to enhance understanding for researchers, scientists, and drug development professionals.

Mechanism of Action of Erythromycin